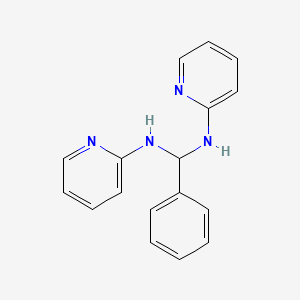

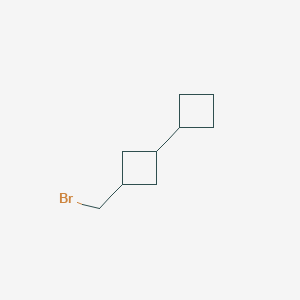

N-(Phenyl(2-pyridinylamino)methyl)-N-(2-pyridinyl)amine

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

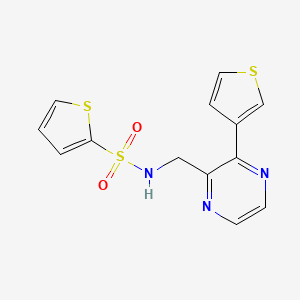

N-(Phenyl(2-pyridinylamino)methyl)-N-(2-pyridinyl)amine, commonly known as PPM-1K, is a chemical compound that has gained significant attention in the field of scientific research due to its potential applications as a kinase inhibitor. PPM-1K is a member of the pyridinylaminomethylphenylamines family of compounds and is known to exhibit potent inhibitory effects on a variety of kinases.

科学的研究の応用

Formation of Heterocyclic Aromatic Amines in Cooked Food

Research has identified precursors and intermediates in the formation of heterocyclic aromatic amines like PhIP, which are mutagens found in cooked food. Phenylacetaldehyde and 2-phenylethylamine, degradation products of phenylalanine, react with creatinine to form PhIP, highlighting the importance of these intermediates in the reaction mechanism to form PhIP in cooked meats (Zöchling & Murkovic, 2002).

Advancements in Polymer Solar Cells

Amine-based, alcohol-soluble fullerene derivatives, such as [6,6]-phenyl-C₆₁-butyric acid 2-((2-(dimethylamino)ethyl)(methyl)amino)-ethyl ester (PCBDAN), have been applied successfully as acceptor and cathode interfacial materials in polymer solar cells, demonstrating potential applications in organic/polymer solar cells due to their high electron mobility (Lv et al., 2014).

Reductive Amination Using Cobalt Oxide Nanoparticles

An expedient reductive amination process using nitrogen-doped, graphene-activated nanoscale Co3O4-based catalysts for the selective synthesis of N-methylated and N-alkylated amines has been developed. This process highlights the use of cost-efficient and earth-abundant metal-based catalysts in the synthesis of important fine and bulk chemicals (Senthamarai et al., 2018).

G-Quadruplex Stabilization and Cytotoxic Activity

Macrocyclic pyridyl polyoxazoles with variations in the aminoalkyl side-chain have been synthesized and evaluated for their selective G-quadruplex stabilization and cytotoxic activity. These compounds show potential in evaluating in vitro and in vivo biological activities associated with G-quadruplex ligands (Blankson et al., 2013).

Chemoselective Alkene Hydrocarboxylation

Diphenylphosphino(phenyl pyridin-2-yl methylene)amine palladium(II) complexes have been identified as chemoselective initiators for alkene hydrocarboxylation, providing insights into the potential for selective organic synthesis and catalysis (Dyer, Fawcett, & Hanton, 2005).

特性

IUPAC Name |

1-phenyl-N,N'-dipyridin-2-ylmethanediamine |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H16N4/c1-2-8-14(9-3-1)17(20-15-10-4-6-12-18-15)21-16-11-5-7-13-19-16/h1-13,17H,(H,18,20)(H,19,21) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LNDQTONLUKOBNJ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C(NC2=CC=CC=N2)NC3=CC=CC=N3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H16N4 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

276.34 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![{2-[Bis(propan-2-yl)amino]ethyl}(methyl)amine](/img/structure/B2578067.png)

![2-[[6-(4-fluorophenyl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl]sulfanyl]-N-(2-methoxyphenyl)acetamide](/img/structure/B2578068.png)

![2-(7-chloro-4-oxopyrido[1,2-a][1,3,5]triazin-2-yl)sulfanyl-N-(2,5-dimethylphenyl)acetamide](/img/structure/B2578069.png)

![1-benzyl-N-(2-methoxyethyl)-9-methyl-4-oxo-1,4-dihydropyrido[1,2-a]pyrrolo[2,3-d]pyrimidine-2-carboxamide](/img/structure/B2578072.png)

![Methyl 5-[[5-(benzamidomethyl)-1,3,4-oxadiazol-2-yl]sulfanylmethyl]furan-2-carboxylate](/img/structure/B2578081.png)

![4-(Trifluoromethyl)benzo[b]thiophene-2-carboxamide](/img/structure/B2578084.png)